Trichostatin C

Overview

Description

Trichostatin C is a naturally occurring compound derived from the fermentation of the bacterium Streptomyces species. It is a member of the trichostatin family, which includes other compounds such as trichostatin A. This compound is known for its potent inhibitory effects on histone deacetylases, making it a valuable tool in epigenetic research and cancer therapy .

Mechanism of Action

Target of Action

Trichostatin C (TSC) is an analogue of trichostatin A, which is sourced from the fermentation of Streptomyces sp. CPCC 203909 . The primary targets of TSC are histone deacetylase (HDAC) and DNA methyltransferase (DNMT) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. DNMTs are enzymes that transfer a methyl group to DNA. Both play crucial roles in gene expression and are often dysregulated in various cancers .

Mode of Action

TSC demonstrates potent activity against both human lung cancer and urothelial bladder cancer cell lines . It inhibits HDAC, leading to an increase in acetylation levels of histones, thereby loosening the DNA structure and allowing transcription to occur . When combined with the DNMT inhibitor decitabine, TSC exhibits a synergistic anti-cancer effect . This combination therapy can lead to the reactivation of tumor suppressor genes that were silenced by methylation, further inhibiting cancer progression .

Biochemical Pathways

TSC affects several biochemical pathways. It induces apoptosis mediated by caspase 3/7 and arrests the cell cycle at the G2/M phase . Protein analysis elucidates a significant reduction in the expression of the tyrosine kinase receptor Axl . Elevated concentrations of TSC correlate with the up-regulation of the transcription factor forkhead box class O1 (FoxO1) and increased levels of the proapoptotic proteins Bim and p21 .

Pharmacokinetics

It’s known that the efficacy of tsc is potent, with ic50 values in the low micromolar range . This suggests that TSC has good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TSC.

Result of Action

The result of TSC’s action is the induction of apoptosis in cancer cells and the arrest of the cell cycle . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors . The combination of TSC with a DNMT inhibitor enhances its anti-cancer effects .

Action Environment

The action of TSC can be influenced by various environmental factors. For instance, the presence of other drugs, such as the DNMT inhibitor decitabine, can enhance the anti-cancer effects of TSC . The specific cellular environment, such as the type of cancer cells and their genetic makeup, can also influence the efficacy and stability of TSC

Biochemical Analysis

Biochemical Properties

Trichostatin C interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit potent activity against both human lung cancer and urothelial bladder cancer cell lines . The compound’s interactions with these biomolecules are crucial for its biochemical properties.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis mediated by caspase 3/7 and arrest the cell cycle at the G2/M phase . Furthermore, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, protein analysis has elucidated a significant reduction in the expression of the tyrosine kinase receptor Axl .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial to understanding its role . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichostatin C can be synthesized through a series of chemical reactions starting from readily available precursors. The synthesis typically involves the formation of a heptadienamide backbone, followed by the introduction of a dimethylamino group and a glucopyranosyl moiety. The key steps include:

- Formation of the heptadienamide backbone through a series of condensation and reduction reactions.

- Introduction of the dimethylamino group via nucleophilic substitution.

- Attachment of the glucopyranosyl moiety through glycosylation reactions .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. The purified compound is further characterized and tested for its biological activity .

Chemical Reactions Analysis

Types of Reactions: Trichostatin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of this compound can yield reduced forms with altered biological activity.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

- Oxidized derivatives with altered biological properties.

- Reduced forms with potential changes in activity.

- Substituted analogs with diverse functional groups .

Scientific Research Applications

Trichostatin C has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the effects of histone deacetylase inhibition on gene expression and chromatin structure.

Biology: Employed in research on cell differentiation, apoptosis, and cell cycle regulation.

Medicine: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis and inhibit cell proliferation.

Industry: Utilized in the development of new therapeutic agents targeting epigenetic modifications.

Comparison with Similar Compounds

Trichostatin A: Another member of the trichostatin family with similar histone deacetylase inhibitory activity.

Vorinostat: A synthetic histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

Romidepsin: A natural product with histone deacetylase inhibitory activity, used in cancer therapy.

Uniqueness of Trichostatin C: this compound is unique due to its specific structure, which includes a glucopyranosyl moiety. This structural feature distinguishes it from other trichostatin compounds and contributes to its distinct biological activity .

Biological Activity

Trichostatin C (TSC) is a potent histone deacetylase inhibitor (HDACi) derived from the fermentation of Streptomyces species. It shares structural similarities with Trichostatin A (TSA) and has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of TSC, focusing on its mechanisms of action, effects on various cell types, and implications for cancer therapy.

TSC exerts its biological effects primarily through the inhibition of HDACs, leading to increased acetylation of histones and non-histone proteins. This process alters chromatin structure, thereby influencing gene expression and cellular processes such as apoptosis and cell cycle progression.

- Histone Acetylation : TSC significantly increases the acetylation levels of histones H3 and H4, which is crucial for transcriptional activation. The acetylation status is a marker for HDAC inhibition, which has been confirmed through Western blot analyses showing elevated levels of acetylated histones following TSC treatment .

- Induction of Apoptosis : TSC has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases, particularly caspase 3/7, which are critical for the execution phase of apoptosis. In studies, TSC treatment resulted in a marked increase in caspase activity and subsequent cell death .

- Cell Cycle Arrest : TSC also causes cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analyses demonstrating a significant accumulation of cells in this phase after TSC treatment .

Efficacy Against Cancer Cell Lines

TSC has been tested across multiple cancer cell lines, showcasing its potential as an anti-cancer agent:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 0.60 | HDAC inhibition, apoptosis induction |

| SK-BR-3 | 0.50 | G2/M arrest, increased acetylation |

| J82 | 0.45 | Caspase activation, upregulation of pro-apoptotic factors |

These findings indicate that TSC exhibits potent anti-cancer activity at low micromolar concentrations across different tumor types .

Synergistic Effects with DNMT Inhibitors

Recent research has highlighted the synergistic effects of TSC when combined with DNA methyltransferase (DNMT) inhibitors such as decitabine. The combination enhances anti-cancer efficacy by promoting apoptosis more effectively than either agent alone. This synergism is attributed to TSC's ability to upregulate transcription factors like FoxO1 and pro-apoptotic proteins such as Bim and p21 .

Case Studies

- Osteosarcoma Cells : In a study examining osteosarcoma cells, TSC treatment led to significant growth inhibition and apoptosis through the activation of the p53 signaling pathway. The results indicated that TSC could serve as a promising therapeutic agent against osteosarcoma by targeting HDAC activity .

- T-Cell Modulation : Another study explored the effects of TSA (and by extension TSC) on primary CD4+ T cells. It was found that TSA induces a decline in cytokine expression and promotes apoptotic death in activated T cells, suggesting potential applications in immunotherapy .

Key Observations

- Upregulation of Pro-Apoptotic Factors : Following treatment with TSC, there was a notable increase in pro-apoptotic markers such as Bim and p21.

- Downregulation of Tyrosine Kinase Receptor Axl : This downregulation may contribute to enhanced sensitivity of cancer cells to apoptosis.

- Cell Viability Reduction : In treated cells, viability decreased significantly compared to control groups, underscoring TSC's effectiveness as an anti-cancer agent .

Properties

IUPAC Name |

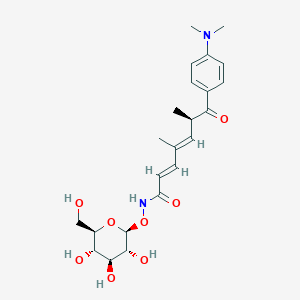

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14-,17-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECWTLGLNDDPGE-PIFXLSLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C(\C)/C=C/C(=O)NO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317397 | |

| Record name | Trichostatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68676-88-0 | |

| Record name | Trichostatin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68676-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichostatin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068676880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichostatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICHOSTATIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K9Y0C8YN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Trichostatin C and how does it affect cancer cells?

A1: this compound is an analogue of Trichostatin A and acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression. [] This can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cancer cell death. Studies have shown that this compound exhibits anti-cancer activity against lung and bladder cancer cell lines, inducing apoptosis and cell cycle arrest. []

Q2: How effective is this compound in inducing differentiation in Friend leukemic cells compared to other known inducers?

A3: this compound has been shown to effectively induce differentiation in Friend leukemic cells, which are known to be blocked at a late stage of erythropoiesis. [] While other chemical inducers like dimethylsulfoxide and hexamethylene bisacetamide (HMBA) exist, the research on this compound's specific efficacy compared to these inducers remains limited. [] Further investigations are needed to compare the potency and efficacy of this compound with other known inducers and elucidate its specific mechanism in driving Friend leukemic cell differentiation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.